Methyl 2-chloropyrimidine-4-carboxylate
Overview
Description
Methyl 2-chloropyrimidine-4-carboxylate is an organic ester widely used as an intermediate in pharmaceutical synthesis. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Methyl 2-chloropyrimidine-4-carboxylate is an organic ester that is used as an intermediate in pharmaceutical synthesis Pyrimidines, the core structure of this compound, are known to interact with various biological targets, including nucleic acids and several enzymes involved in cellular metabolism .
Mode of Action
It’s known that pyrimidines can undergo nucleophilic aromatic substitution reactions . The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic attack, leading to the formation of various pyrimidine derivatives . This property could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Given that pyrimidines are integral components of nucleic acids, it’s plausible that this compound could influence pathways related to dna and rna synthesis or metabolism .
Result of Action
As a pyrimidine derivative, it could potentially influence cellular processes involving nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloropyrimidine-4-carboxylate typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with oxalyl chloride in the presence of dichloromethane and dimethylformamide. The reaction mixture is stirred at room temperature for two hours. After concentrating the mixture, it is added dropwise to anhydrous methanol under ice bath conditions. The reaction is then carried out at room temperature for another two hours, followed by concentration under reduced pressure to obtain the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide (NaOH) for basic hydrolysis.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products Formed:
Hydrolysis: 2-chloropyrimidine-4-carboxylic acid and methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-chloropyrimidine-4-carboxylate is extensively used in scientific research due to its versatility. Some of its applications include:
Pharmaceuticals: As an intermediate in the synthesis of various drugs and bioactive molecules.
Agrochemicals: Used in the development of pesticides and herbicides.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic compounds.
Comparison with Similar Compounds
- Methyl 2,4-dichloropyrimidine-6-carboxylate
- Dimethyl pyrimidine-4,6-dicarboxylate
- Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate
Uniqueness: Methyl 2-chloropyrimidine-4-carboxylate stands out due to its specific substitution pattern, which imparts unique reactivity and properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals.
Properties
IUPAC Name |
methyl 2-chloropyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTNGWOGJHJQCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656458 | |
Record name | Methyl 2-chloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149849-94-5 | |
Record name | 4-Pyrimidinecarboxylic acid, 2-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149849-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-chloropyrimidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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